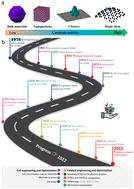Clarifying the local microenvironment of metal–organic frameworks and their derivatives for electrochemical CO2 reduction: advances and perspectives
EES Catalysis Pub Date: 2023-02-27 DOI: 10.1039/d3ey00018d
Abstract
The conversion of carbon dioxide (CO2) into fuels, value-added products and electricity is one of the most effective ways to reduce the atmospheric CO2 concentration, and thus mitigate the greenhouse effect, simultaneously resolving the environmental and energy crises. In this case, metal–organic frameworks (MOFs) show good application prospect in the catalytic CO2 reduction reaction because of their well-defined porous structure, rich active sites and feasible functionalization. Herein, we summarize the latest research progress of MOFs and their derivatives for catalytic CO2 electroreduction and discuss their mechanism, kinetics, thermodynamics and catalytic performance. Moreover, the effect of first-, secondary and out-sphere coordination on the metal active centers and the local microenvironment of MOFs, which can be manipulated by adjusting their metal nodes, organic linkers, and solvents, are addressed in-depth to clarify the key to their great electrocatalytic performance. Based on this, the main challenges and future outlook of MOF catalysts are summarized and perspectives presented.
Recommended Literature
- [1] Inside front cover
- [2] Adsorption based realistic molecular model of amorphous kerogen
- [3] Mechanical behaviour and formation process of silkworm silk gut
- [4] Amphiphilic dendrimers control protein binding and corona formation on liposome nanocarriers†
- [5] Selective recognition and extraction of the uranyl ion from aqueous solutions with a recyclable chelating resin†
- [6] Catalytic activity of reusable nickel oxide nanoparticles in the synthesis of spirooxindoles
- [7] Development of a method for the sampling and analysis of nickel and inorganic compounds of nickel in workplace air using atomic absorption spectrometry
- [8] Pd supported N-doped CeO2 as an efficient hydrogen oxidation reaction catalyst in PEMFC†
- [9] Selective fluorimetric recognition of dihydrogen phosphate over chloride anions by a novel ruthenium(II) bipyridyl receptor complex
- [10] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 13194-60-0
-
CAS no.: 14104-19-9









